molecular formula C10H12N2O2S B2454444 N-cyano-N-(2-methanesulfonylethyl)aniline CAS No. 1444695-83-3

N-cyano-N-(2-methanesulfonylethyl)aniline

Cat. No.: B2454444
CAS No.: 1444695-83-3
M. Wt: 224.28
InChI Key: JGDDTDPZZMJDOE-UHFFFAOYSA-N
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Description

N-cyano-N-(2-methanesulfonylethyl)aniline is a compound that features a cyano group (–CN) and a methanesulfonylethyl group attached to an aniline moiety. This compound is part of the broader class of nitrile compounds, which are known for their diverse applications in various fields such as dyes, agrochemicals, medicinal compounds, and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-(2-methanesulfonylethyl)aniline typically involves the reaction of aniline derivatives with cyanoacetylation agents. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-(2-methanesulfonylethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyano-N-(2-methanesulfonylethyl)aniline involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can undergo electrophilic aromatic substitution. These interactions can lead to the formation of biologically active compounds that exert their effects through specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyano-N-(2-methanesulfonylethyl)aniline is unique due to the presence of both a cyano group and a methanesulfonylethyl group, which provide distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-methylsulfonylethyl(phenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15(13,14)8-7-12(9-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDTDPZZMJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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